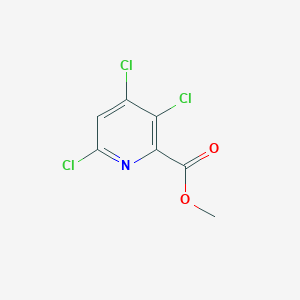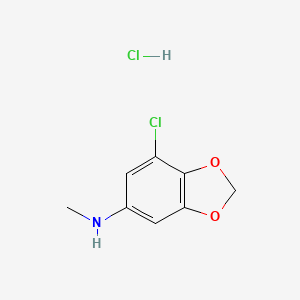
5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride is a halogenated heterocycle . It is also known by the synonym 7-Chloro-1,3-benzodioxole-5-methylamine hydrochloride . The empirical formula is C8H8ClNO2 · HCl and the molecular weight is 222.07 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8ClNO2 · HCl . The InChI key is WWTWQPXPUHUSJM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid crystalline substance . It has a melting point of 212-218 °C .科学的研究の応用
Anticancer and Antibacterial Agents
Research has demonstrated that derivatives of 1,3-benzodioxole, a category which includes 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride, show potential as anticancer and antibacterial agents. For instance, a study highlighted the synthesis of 2-phenyl 1,3-benzodioxole derivatives, exploring their capability in combating cancer and bacterial infections, and found certain derivatives to possess greater efficacy than standard reference compounds (Gupta et al., 2016).
Antidepressant Effects
The antidepressant-like effect of compounds related to this compound has been studied, particularly focusing on their interaction with serotonin receptors. For example, MKC-242, a 5-HT1A receptor agonist with a structure similar to this compound, has been shown to reduce immobility time in mice, indicating a potential antidepressant effect (Matsuda et al., 1995).
Antifungal Agents
A study involving 4-aminoquinolines bearing a 1,3-benzodioxole moiety, similar in structure to this compound, revealed that these compounds have significant antifungal properties. The study found that certain compounds were particularly effective against phytopathogenic fungi, suggesting a potential application in developing novel antifungal agents (Yang et al., 2021).
Insecticide Synthesis
A research focused on synthesizing a compound structurally related to this compound for use as an insecticide. The study aimed to create an insecticide with lower toxicity, leveraging the natural antioxidant activity of the benzodioxole moiety (Sumantri, 2005).
Safety and Hazards
This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride involves the reaction of 7-chloro-1,3-benzodioxole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "7-chloro-1,3-benzodioxole", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 7-chloro-1,3-benzodioxole is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 5-(formylmethyl)-7-chloro-1,3-benzodioxole.", "Step 2: The intermediate product from step 1 is then reduced with sodium borohydride to form 5-(hydroxymethyl)-7-chloro-1,3-benzodioxole.", "Step 3: The final step involves acidification of the product from step 2 with hydrochloric acid to form 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride." ] } | |
CAS番号 |
350480-53-4 |
分子式 |
C8H9Cl2NO2 |
分子量 |
222.07 g/mol |
IUPAC名 |
(7-chloro-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-1-5(3-10)2-7-8(6)12-4-11-7;/h1-2H,3-4,10H2;1H |
InChIキー |
IKKYRYBQFYJZCS-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=C(C(=C1)Cl)OCO2.Cl |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)CN)Cl.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


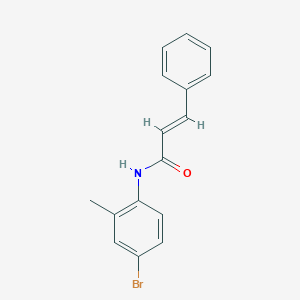
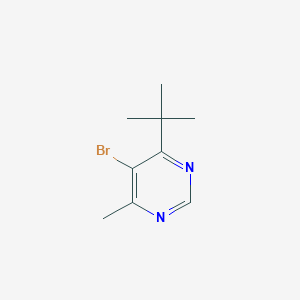
![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3261901.png)
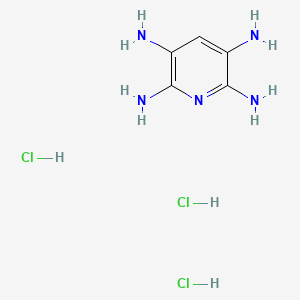

![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)
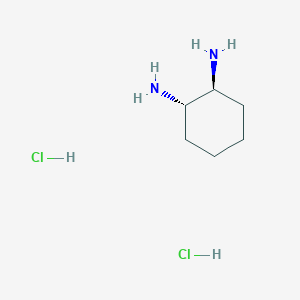


![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
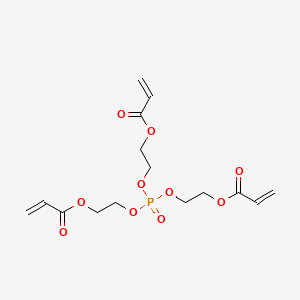

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)
